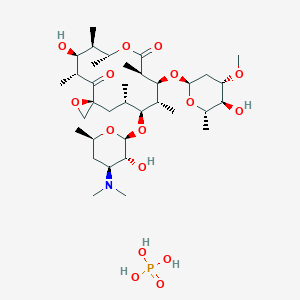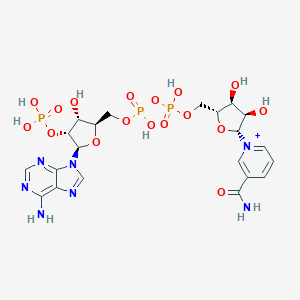![molecular formula C7H7N3O B128779 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin CAS No. 148214-62-4](/img/structure/B128779.png)
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin
Übersicht
Beschreibung
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschungs
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin: Derivate haben vielversprechende Ergebnisse in Krebsforschungsstudien gezeigt. Sie wurden so synthetisiert, dass sie bestimmte Substituenten enthalten, die zytotoxische Wirkungen gegen verschiedene menschliche Krebszelllinien zeigen . Beispielsweise haben bestimmte Derivate eine signifikante Aktivität gegen Brustkrebszellen (MCF7) und Leberkrebszellen (HePG2) gezeigt, was ihr Potenzial als therapeutische Mittel nahelegt .
Pharmakologie
Im Bereich der Pharmakologie wurde This compound als Kernstruktur bei der Entwicklung von Kinaseinhibitoren identifiziert . Diese Inhibitoren können mehrere Kinasen angreifen, die an der Entstehung von Krebs beteiligt sind, was sie für die Entwicklung neuer Krebsmedikamente wertvoll macht. Die Derivate der Verbindung haben eine inhibitorische Aktivität gegen Enzyme wie HPK1 gezeigt, das für die T-Zell-Signalisierung entscheidend ist .
Materialwissenschaft
Die Derivate der Verbindung werden auf ihre Rolle in der Materialwissenschaft untersucht, insbesondere bei der Synthese neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Branchen . Die strukturelle Ähnlichkeit von This compound zu Purin macht es zu einem attraktiven Kandidaten für die Herstellung neuer Materialien mit einzigartigen Eigenschaften .
Landwirtschaftliche Forschung
In der landwirtschaftlichen Forschung werden Derivate von This compound auf ihr Potenzial als multi-target-Kinaseinhibitoren untersucht . Diese Verbindungen könnten eine Rolle bei der Entwicklung neuer Pestizide oder Wachstumsregulatoren spielen, die bestimmte Enzyme in Schädlingen oder Pflanzen angreifen .
Biochemie
Biochemisch dient This compound als Gerüst für die Synthese von Verbindungen, die biologische Wege modulieren können . Seine Derivate wurden als potenzielle Inhibitoren der p21-aktivierten Kinase 4 (PAK4) bewertet, die an der Tumorprogression und Metastasierung beteiligt ist<a aria-label="5: Biochemisch dient this compound als Ger
Wirkmechanismus
Target of Action
The primary targets of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine are Hematopoietic Progenitor Kinase 1 (HPK1) and Monopolar Spindle Kinase 1 (Mps1) . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling . Mps1, a core component of the spindle assembly checkpoint (SAC), plays a crucial role in the transition of cells from mid- to late mitosis .
Mode of Action
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets, inhibiting their activity. For instance, it has been shown to inhibit HPK1 with an IC50 value of 3.5 nM . It also potently inhibits the phosphorylation level of SLP76, a substrate of HPK1, and enhances the IL-2 secretion in human T cell leukemia Jurkat cells . As for Mps1, it has been shown to inhibit the phosphorylation of Mps1 in vitro and in vivo .
Biochemical Pathways
The inhibition of HPK1 and Mps1 by 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. For instance, the inhibition of HPK1 enhances the IL-2 secretion in human T cell leukemia Jurkat cells , which is crucial for the regulation of the immune response. On the other hand, the inhibition of Mps1 can induce cell cycle arrest and apoptosis in a variety of tumors, including breast cancer .
Result of Action
The inhibition of HPK1 and Mps1 by 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine leads to several molecular and cellular effects. For instance, it has been shown to enhance the IL-2 secretion in human T cell leukemia Jurkat cells , which can boost the immune response. Moreover, it can induce cell cycle arrest and apoptosis in a variety of tumors, including breast cancer .
Zukünftige Richtungen
The future research directions for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, it could be studied for its potential as an inhibitor for certain types of cancer . Additionally, new methods of synthesis could be developed to improve its yield and purity .
Biochemische Analyse
Biochemical Properties
It has been found that pyrrolo[2,3-d]pyrimidine derivatives can interact with a broad range of biological components, including enzymes, peptides, and metabolites .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to have anticancer properties, inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit the phosphorylation of certain proteins, suggesting a potential mechanism of action .
Eigenschaften
IUPAC Name |
2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKREDGGELKXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435565 | |
| Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148214-62-4 | |
| Record name | 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N(9)-functionalization in purine and 7-deazapurine derivatives like the one synthesized in the study?
A1: N(9)-functionalization of purines and their analogs, such as 7-deazapurines, is a common strategy in medicinal chemistry. This modification can significantly impact the physicochemical properties and biological activities of these compounds. For instance, the introduction of various substituents at the N(9) position can influence:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


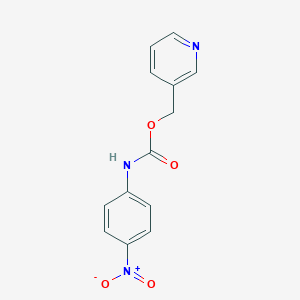
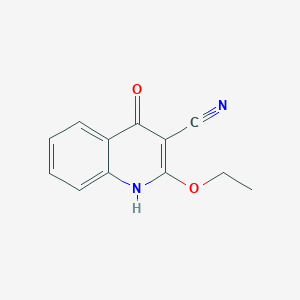

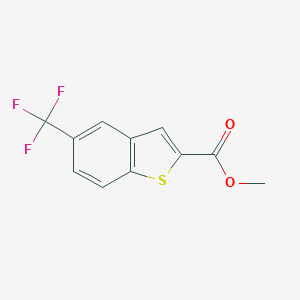
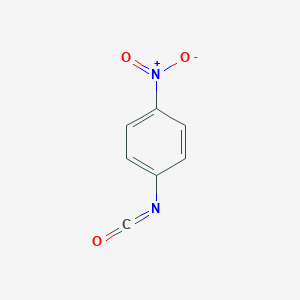
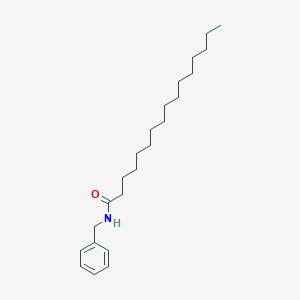
![Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate](/img/structure/B128731.png)

